molecular formula C12H17ClN2O B14045934 (S)-4-(piperidin-2-yl)benzamide HCl

(S)-4-(piperidin-2-yl)benzamide HCl

Cat. No.: B14045934
M. Wt: 240.73 g/mol
InChI Key: VBQNMBPIXAGUGO-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(piperidin-2-yl)benzamide HCl is a chiral benzamide derivative featuring a piperidine ring substituted at the benzamide’s para position. The compound’s stereochemistry (S-configuration) and HCl salt form enhance its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

4-[(2S)-piperidin-2-yl]benzamide;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2,(H2,13,15);1H/t11-;/m0./s1

InChI Key

VBQNMBPIXAGUGO-MERQFXBCSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=C(C=C2)C(=O)N.Cl

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-4-(piperidin-2-yl)benzamide hydrochloride generally involves:

  • Construction or procurement of the chiral piperidine intermediate with the (S)-configuration at the 2-position.
  • Formation of the benzamide linkage through amide bond formation between the piperidine amine and a benzoyl derivative.
  • Conversion of the free base to the hydrochloride salt to enhance stability and solubility.

Stereoselective Synthesis of the Piperidine Intermediate

The stereoselective synthesis of 2-substituted piperidines, including the (S)-4-(piperidin-2-yl) moiety, can be achieved via cyclization and functional group transformations under controlled conditions.

  • Method using imine activation and cyclization under acidic conditions:
    According to Adriaenssens (2008), mild microwave-assisted methylenation followed by acid-catalyzed cyclization of imines yields 2,6-syn piperidin-4-ones with excellent diastereoselectivity. Subsequent functional group manipulations convert these intermediates into 2-substituted piperidines with high stereochemical purity.

  • Use of vinylmagnesium bromide addition and hydrolysis:
    The addition of vinylmagnesium bromide to appropriate precursors followed by hydrolysis yields piperidinones with high diastereomeric ratios (up to 93:7), which can be further converted to the desired piperidine stereoisomer.

Amide Bond Formation to Generate Benzamide

The key step in preparing (S)-4-(piperidin-2-yl)benzamide is the formation of the amide bond between the piperidine amine and the benzoyl moiety.

  • Coupling using carbodiimide-mediated amide bond formation:
    In a study synthesizing benzamide derivatives bearing piperidine groups, the amide bond was formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in the presence of N-hydroxybenzotriazole and a base such as N-ethyldiisopropylamine in tetrahydrofuran. The reaction proceeded at room temperature over 24 hours, followed by aqueous workup and purification by silica gel chromatography.

  • Acyl chloride intermediate route:
    Another approach involves converting the carboxylic acid precursor to an acyl chloride using thionyl chloride in anhydrous conditions, followed by reaction with the piperidine amine. For example, N-acetylated isonipecotic acid was treated with thionyl chloride in 1,2-dichloroethane at 60 °C to form the acyl chloride, which then underwent Friedel-Crafts acylation with an aromatic compound in the presence of aluminum trichloride to yield the benzoylpiperidine fragment.

Formation of Hydrochloride Salt

The free base of (S)-4-(piperidin-2-yl)benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium.

  • For instance, the hydrochloride salt of 1-methylpiperidine-4-carboxylic acid was prepared by treatment with 1.5 equivalents of hydrochloric acid, followed by isolation of the solid salt.

  • Acidic deprotection steps using 4N hydrochloric acid in 1,4-dioxane have also been employed to afford hydrochloride salts of benzoylpiperidine derivatives.

Detailed Reaction Conditions and Comparative Data

Step Reagents/Conditions Temperature Time Notes/Outcome Reference
Reductive amination of piperidine-4-carboxylic acid Formaldehyde, formic acid, water, Pd catalyst (e.g., Pd on charcoal) Ambient to 90-95 °C Several hours Yields 1-methylpiperidine-4-carboxylic acid hydrochloride salt
Conversion to acyl chloride Thionyl chloride in chlorobenzene or 1,2-dichloroethane 60 °C 4 hours Formation of acid chloride intermediate
Amide bond formation N,N-diethylamine or piperidine amine, triethylamine base Ambient to reflux 12-24 hours Formation of benzamide or piperidine carboxamide
Carbodiimide coupling EDCI, HOBT, base (DIPEA), THF solvent Room temperature 24 hours Efficient coupling to benzamide
Hydrochloride salt formation Hydrochloric acid in isopropanol or 1,4-dioxane Ambient Few hours Isolates stable hydrochloride salt

Research Findings and Analysis

  • Stereoselectivity:
    The stereoselective synthesis of the piperidine ring is critical to obtain the (S)-enantiomer. Techniques such as microwave-assisted cyclization and Grignard reagent additions have been shown to provide high diastereomeric ratios and yields.

  • Efficiency of Amide Coupling:
    Carbodiimide-mediated coupling with additives like N-hydroxybenzotriazole provides mild conditions and high yields for amide bond formation, preserving stereochemistry and minimizing side reactions.

  • Salt Formation:
    Conversion to the hydrochloride salt improves compound stability and handling, with protocols involving aqueous or organic acid treatments followed by isolation of crystalline solids.

  • Scalability: Processes involving reductive amination with formaldehyde and transfer hydrogenation catalysts (palladium or platinum) are amenable to scale-up under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(piperidin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-4-(piperidin-2-yl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The table below compares (S)-4-(piperidin-2-yl)benzamide HCl with structurally related benzamide derivatives:

Compound Name Core Structure Substituents/Modifications Biological Activity Synthesis Highlights Reference
(S)-4-(piperidin-2-yl)benzamide HCl Benzamide + piperidine (S)-piperidin-2-yl group, HCl salt Hypothesized enzyme inhibition Likely alkylation/benzoylation
N-(2-Aminopropyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide HCl (Compound 51) Benzamide + alkylamine 2-Aminopropyl, 2,4-dichloro, HCl salt Anti-Trypanosoma brucei (EC₅₀: 0.8 µM) Alkylation, HCl salt formation
N-((1R,3R)-3-(4-cyano-3-(trifluoromethyl)phenoxy)-2,2,4,4-tetramethylcyclobutyl)-4-(piperidin-4-ylethynyl)benzamide HCl Benzamide + piperidine-ethynyl Piperidin-4-ylethynyl, cyclobutyl, HCl salt VHL-targeted PROTAC HATU-mediated coupling, HCl salt
Key Observations:
  • Substituent Impact: The position of the piperidine group (2-yl vs. 4-yl) influences conformational flexibility and target binding.
  • Chlorine Substituents: Compounds with 2,4-dichloro substituents () exhibit potent anti-Trypanosoma brucei activity, suggesting that electron-withdrawing groups enhance antiparasitic efficacy . The absence of chlorine in (S)-4-(piperidin-2-yl)benzamide HCl may shift its pharmacological profile toward other targets.
  • HCl Salt Utility : All three compounds utilize HCl salts to improve aqueous solubility, a critical factor for bioavailability in drug development .

Q & A

Q. How should researchers handle air-sensitive intermediates during the synthesis of (S)-4-(piperidin-2-yl)benzamide HCl?

  • Methodological Answer : For moisture-sensitive steps (e.g., Boc deprotection):
  • Glovebox/Schlenk techniques : Maintain <1 ppm O2_2/H2_2O.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress without exposure .

Notes

  • References : Avoid non-peer-reviewed sources (e.g., commercial catalogs). Prioritize data from crystallography (SHELX ), synthesis protocols , and pharmacological assays .
  • Contradictions : Resolve discrepancies in solubility/stability data via orthogonal methods (e.g., NMR + LC-MS).
  • Safety : Follow GHS guidelines for HCl handling (ventilation, PPE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.